6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of quinoline chemistry research, which has been a cornerstone of heterocyclic chemistry for over a century. The compound was first synthesized and documented in scientific literature in 2010, with its structure and properties being systematically characterized and entered into chemical databases. The historical significance of this compound can be traced to the growing interest in brominated quinoline derivatives during the early 21st century, when researchers began exploring the effects of halogen substitution on quinoline scaffolds.

The synthetic methodology for producing this compound has evolved considerably since its initial discovery. Early approaches to quinoline-based compounds with similar structural features were reported in various patent applications and research publications throughout the 2000s and 2010s. The development of efficient synthetic routes for brominated quinoline derivatives has been driven by their potential applications in pharmaceutical research and their role as intermediates in the synthesis of more complex molecules.

Research into quinoline carbonitrile compounds gained momentum as scientists recognized their potential as building blocks for bioactive molecules. The specific combination of bromine substitution and carbonitrile functionality in the 8-position has proven particularly valuable for medicinal chemistry applications. The compound's development timeline reflects the broader trend in organic chemistry toward designing molecules with specific functional group arrangements that enhance biological activity and selectivity.

Nomenclature, Classification, and Structural Identification

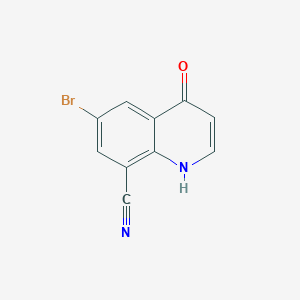

This compound belongs to the class of quinoline derivatives, specifically categorized as a halogenated quinolinone with carbonitrile functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound also known by several synonymous names including 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carbonitrile and 6-bromo-4-oxo-1H-quinoline-8-carbonitrile.

The compound's structural identification is characterized by its unique quinoline ring system with specific substituents that define its chemical and biological properties. The molecular structure features a fused benzopyridine ring system with a bromine atom at the 6-position, a ketone group at the 4-position, and a carbonitrile group at the 8-position. The compound's canonical Simplified Molecular Input Line Entry System representation is C1=CNC2=C(C=C(C=C2C1=O)Br)C#N, which provides a standardized method for representing its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrN₂O |

| Molecular Weight | 249.06 g/mol |

| Chemical Abstract Service Number | 1160474-80-5 |

| InChI Key | DHQQIOAJMOMPSG-UHFFFAOYSA-N |

| PubChem Compound Identifier | 45588269 |

The structural features that distinguish this compound include the presence of both electron-withdrawing (bromine, carbonitrile) and electron-donating (nitrogen in the quinoline ring) groups, which create a unique electronic environment that influences its reactivity and binding properties. The planar quinoline ring system provides a rigid scaffold that is conducive to specific molecular interactions, while the functional groups offer sites for further chemical modification or biological target engagement.

Position in Quinoline Chemistry Research

This compound occupies a significant position within the broader landscape of quinoline chemistry research, particularly in the development of compounds with enhanced biological activity. The compound represents an important example of how strategic functionalization of the quinoline scaffold can lead to molecules with improved pharmacological properties. Recent research has demonstrated that quinoline-6-carbonitrile scaffolds have been chosen for drug discovery and optimization studies due to their optimal binding characteristics to target proteins.

The compound's position in quinoline research is further emphasized by its role as an intermediate in the synthesis of more complex molecules. Various synthetic methodologies have been developed for preparing brominated quinoline derivatives, with several approaches focusing on compounds structurally related to this compound. These synthetic strategies typically involve cyclization reactions and substitution reactions starting from appropriate aniline derivatives and other precursors.

Research into the chemical reactivity of this compound has revealed its potential for participating in various transformation reactions. The presence of both the bromine atom and the carbonitrile group provides multiple sites for chemical modification, making it a versatile building block for synthesizing derivative compounds with altered properties. The compound can undergo substitution reactions where the bromine serves as a leaving group, and the carbonitrile group can participate in various nucleophilic addition reactions.

| Research Application | Structural Feature | Reference |

|---|---|---|

| Drug Discovery Scaffold | Quinoline-6-carbonitrile | |

| Synthetic Intermediate | 6-Bromo substitution | |

| Medicinal Chemistry | Quinolinone core |

Significance in Contemporary Chemical Studies

The contemporary significance of this compound extends across multiple areas of chemical research, with particular emphasis on its potential applications in medicinal chemistry and drug development. Recent studies have highlighted the importance of quinoline-based compounds in developing selective inhibitors for various biological targets, with carbonitrile-containing derivatives showing particularly promising results.

Current research trends indicate that compounds containing the quinoline-6-carbonitrile scaffold are being extensively investigated for their ability to bind to specific protein targets with high selectivity. The combination of the quinoline ring system with strategically positioned functional groups, such as the bromine and carbonitrile substituents found in this compound, has been shown to enhance binding affinity and selectivity in various biological assays. These properties make the compound valuable for researchers working on the development of new therapeutic agents.

The compound's significance in contemporary studies is also reflected in its potential as a chemical probe for investigating biological pathways and mechanisms. The unique electronic properties conferred by the combination of electron-withdrawing substituents make it useful for studying structure-activity relationships in biological systems. Researchers have utilized similar quinoline derivatives to understand how specific structural modifications affect biological activity and selectivity.

Modern analytical techniques have enabled detailed characterization of this compound's properties, including its spectroscopic characteristics and structural features. Advanced methods such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided comprehensive data on the compound's molecular structure and behavior. These analytical advances have facilitated more sophisticated studies of the compound's interactions with biological targets and its potential for further chemical modification.

Propriétés

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-3-6(5-12)10-8(4-7)9(14)1-2-13-10/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQIOAJMOMPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C2C1=O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235054 | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-80-5 | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile typically involves the bromination of 4-oxo-1,4-dihydroquinoline-8-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr) at the 6-Bromo Position

The bromine atom at position 6 undergoes SₙAr reactions under catalytic or thermal conditions. For example:

-

Amine Coupling : Reaction with primary/secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) yields 6-amino derivatives.

-

Etherification : Substitution with alkoxides (e.g., NaOCH₃) produces 6-alkoxyquinolines .

Table 1: SₙAr Reactions of 6-Bromo Substituent

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | Piperidine, Pd(OAc)₂, Xantphos, 100°C | 6-Piperidino derivative | 78 | |

| Methoxylation | NaOMe, DMF, 80°C | 6-Methoxyquinoline | 65 |

Functionalization of the 4-Oxo Group

The 4-oxo group participates in halogenation and condensation reactions:

-

Chlorination : Treatment with POCl₃ converts the oxo group to a 4-chloro substituent, enhancing electrophilicity for subsequent nucleophilic displacement .

-

Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

Table 2: Transformations of the 4-Oxo Group

Carbonitrile Group Reactivity

The carbonitrile group (-C≡N) undergoes hydrolysis and cycloaddition:

-

Hydrolysis : Acidic or basic conditions convert it to a carboxylic acid (-COOH) or amide (-CONH₂) .

-

Cycloaddition : Participates in [2+3] cycloadditions with azides to form tetrazoles .

Table 3: Carbonitrile Group Transformations

| Reaction | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄/H₂O, reflux | 8-Carboxyquinoline | Requires strong acid | |

| Tetrazole Synthesis | NaN₃, Cu(I), DMF | 8-Tetrazolylquinoline | Bioisostere for drug design |

Cross-Coupling Reactions

The bromine atom facilitates Pd-catalyzed cross-couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl systems .

-

Sonogashira : Coupling with terminal alkynes introduces alkynyl groups .

Table 4: Cross-Coupling Reactions

| Reaction Type | Partners | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenylquinoline | 82 | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | 6-Phenylethynylquinoline | 75 |

Ring Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline, altering electronic properties .

-

Electrophilic Substitution : Nitration or sulfonation occurs at electron-rich positions, though steric hindrance from the bromine and carbonitrile groups limits reactivity .

Key Research Findings

-

Halogenation Efficiency : POCl₃-mediated chlorination at the 4-oxo position achieves >90% conversion under reflux conditions .

-

Catalytic Optimization : Pd/Xantphos systems improve amine coupling yields by 20% compared to traditional catalysts .

-

Stability Note : The carbonitrile group resists hydrolysis under neutral conditions but reacts readily in acidic/basic media .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing quinoline-based therapeutics, catalysts, and ligands.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is in medicinal chemistry. Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of quinoline can inhibit the growth of various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity. For example, reactions involving this compound can yield various substituted quinolines that may possess improved pharmacological properties.

Research has focused on the biological activities associated with this compound, particularly its potential to act as an enzyme inhibitor. Studies suggest that it may interact with specific molecular targets within cells, leading to its observed biological effects. Further investigations are required to elucidate the exact mechanisms involved.

Material Science

In addition to its medicinal applications, this compound is being explored in material science for its potential use in developing new materials with specific properties. Its ability to form complexes with metals may open avenues for creating novel materials with applications in electronics or catalysis .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Properties : Research indicated that compounds derived from this compound exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus .

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities revealed that this compound could inhibit certain kinases involved in cancer progression, suggesting its potential as a targeted therapy .

Mécanisme D'action

The mechanism of action of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Similarity Scores and Structural Relevance

Computational similarity assessments (Tanimoto coefficients) highlight:

- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.98) and Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.97) as the closest structural analogues to the target compound, differing primarily in bromine and substituent positions .

- Lower similarity (0.93) with 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid due to the carboxylic acid group’s distinct electronic and steric effects .

Key Research Findings

Positional Isomerism : Bromine at position 6 (target compound) versus 7 or 8 (analogues) alters steric hindrance and electronic distribution, impacting binding to biological targets like DNA gyrase or kinases .

Synthetic Flexibility: Esters (e.g., Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate) are more amenable to hydrolysis or transesterification, enabling modular derivatization .

Activité Biologique

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom and a carbonitrile group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the carbonyl group enhance its reactivity, allowing it to bind to various biological molecules. The compound has been shown to inhibit certain enzymes and receptors, which may lead to its observed biological effects, including:

- Antimicrobial Activity : It targets bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication, thereby inhibiting bacterial growth.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell growth and differentiation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Potential : Research conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6; nitrile group at position 8 | Antimicrobial and anticancer activity |

| 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | Lacks bromine; similar nitrile group | Weaker antimicrobial properties |

| 6-Bromo-4-hydroxyquinoline | Hydroxyl group instead of nitrile | Primarily studied for neuroprotective effects |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile with high yield and purity?

A modified Krohnke reaction is commonly employed, involving condensation of a brominated aldehyde (e.g., p-bromobenzaldehyde) with a ketone precursor (e.g., 1-tetralone) and ethyl cyanoacetate in ethanol under reflux. Ammonium acetate acts as a catalyst, and reaction optimization (e.g., temperature, molar ratios) is critical for yield improvement. Recrystallization from ethanol or acetonitrile is used for purification .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves bond angles, torsion angles, and molecular packing (e.g., C8–O1 bond length: 1.214 Å; C9–C10–C12 torsion: 125.1°) .

- NMR spectroscopy : Key signals include δ ~7.5–8.5 ppm for aromatic protons and δ ~170 ppm for the carbonyl carbon in ¹³C NMR .

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

Cross-validate using complementary techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Re-examine crystallization conditions to rule out polymorphic variations .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies?

- Dose-response profiling : Ensure consistent molar concentrations in assays.

- Structural analogs : Synthesize and test derivatives (e.g., 8-methyl or 2-oxo variants) to isolate the role of the bromo and cyano groups .

- Molecular docking : Model interactions with target proteins (e.g., anti-inflammatory COX-2) to explain activity variations due to conformational flexibility .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity).

- MD simulations : Assess stability in biological membranes and binding kinetics to receptors .

- QSAR studies : Correlate substituent effects (e.g., bromine position) with bioactivity trends .

Q. What experimental approaches are recommended for studying the compound’s photophysical properties?

- UV-Vis spectroscopy : Measure λmax in polar vs. non-polar solvents to assess solvatochromism.

- Fluorescence quenching : Titrate with biomolecules (e.g., serum albumin) to evaluate binding affinity.

- TD-DFT : Predict excited-state behavior and compare with empirical data .

Methodological Best Practices

Q. How to mitigate safety risks during synthesis and handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. What protocols ensure reproducibility in crystallographic studies?

- Crystal growth : Use slow evaporation in ethanol/water (1:1) at 4°C.

- Data collection : Perform at 100 K to minimize thermal disorder.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.